C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride
Overview
Description
C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropylmethoxy group attached to a chlorinated phenyl ring, which is further connected to a phenylmethylamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a chlorinating agent such as thionyl chloride to form cyclopropylmethyl chloride.
Attachment to the Phenyl Ring: The cyclopropylmethyl chloride is then reacted with 5-chloro-2-hydroxybenzaldehyde in the presence of a base like potassium carbonate to form 5-chloro-2-cyclopropylmethoxybenzaldehyde.
Formation of the Phenylmethylamine Moiety: The benzaldehyde derivative is then subjected to reductive amination with phenylmethylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form the final product.
Conversion to Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the phenylmethylamine moiety, potentially converting it to secondary or tertiary amines.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- C-(5-Chloro-2-methoxyphenyl)-C-phenylmethylamine hydrochloride
- C-(5-Chloro-2-ethoxyphenyl)-C-phenylmethylamine hydrochloride
- C-(5-Chloro-2-propoxyphenyl)-C-phenylmethylamine hydrochloride
Uniqueness
C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-chloro-2-(cyclopropylmethoxy)phenyl]-phenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-14-8-9-16(20-11-12-6-7-12)15(10-14)17(19)13-4-2-1-3-5-13;/h1-5,8-10,12,17H,6-7,11,19H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIKLGJTAKSIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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